molecular formula C20H15ClN4O B2431444 2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide CAS No. 1147527-14-7

2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide

Cat. No.: B2431444
CAS No.: 1147527-14-7
M. Wt: 362.82
InChI Key: MPOSEVYTJSAVJW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole ring fused with a pyridine ring, making it a complex and intriguing molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The next step involves the introduction of the pyridine ring. This can be done through a coupling reaction between the benzodiazole derivative and a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzodiazole and pyridine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.

    Chemical Biology: The compound can be used to develop chemical tools for studying cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-3-carboxamide: This compound is unique due to its specific substitution pattern and the presence of both benzodiazole and pyridine rings.

    Other Benzodiazole Derivatives: Compounds with similar benzodiazole structures but different substituents can have varying properties and applications.

    Pyridine Derivatives: Compounds with pyridine rings and different functional groups can also be compared to highlight the unique features of the target compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of benzodiazole and pyridine rings, as well as the presence of a chlorine atom. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-(2-methyl-1-phenylbenzimidazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-23-17-12-14(24-20(26)16-8-5-11-22-19(16)21)9-10-18(17)25(13)15-6-3-2-4-7-15/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOSEVYTJSAVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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